molecular formula C18H16ClN3O B11220636 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

Cat. No.: B11220636
M. Wt: 325.8 g/mol
InChI Key: COJDJTOIOGKYRU-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide typically involves the reaction of 8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide stands out due to its unique combination of the carbazole and isonicotinamide moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O/c19-14-5-1-3-12-13-4-2-6-15(17(13)22-16(12)14)21-18(23)11-7-9-20-10-8-11/h1,3,5,7-10,15,22H,2,4,6H2,(H,21,23)

InChI Key

COJDJTOIOGKYRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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